Cas no 25823-53-4 (5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene)
![5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene structure](https://ja.kuujia.com/scimg/cas/25823-53-4x500.png)
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene 化学的及び物理的性質
名前と識別子
-
- 5H-Benzo[6,7]cyclohepta[1,2-c]pyridazine,3-chloro-6,7-dihydro-
- 3-chloro-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazine
- 3-CHLORO-6,7-DIHYDRO-5H-BENZO[6,7]CYCLOHEPTA[1,2-C]PYRIDAZINE
- 3-chloro-2,5,6,7-tetrahydro-3H-benzo[6,7]cyclohepta[1,2-c]pyridazine
- 8,9-benzo-3-chloro-6,7-dihydro-5H-cyclohepta[c]pyridazine
- AG-E-79864
- AGN-PC-000JNX
- CTK4F6519
- KB-84214
- OR14956
- 5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene
- AKOS012080790
- EN300-251568
- 5-chloro-3,4-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),2(7),3,5,11,13-hexaene
- 5-chloro-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene
- PJMKITDIWYPIHU-UHFFFAOYSA-N
- Z1013743640
- 5H-Benzo[6,7]cyclohepta[1,2-c]pyridazine, 3-chloro-6,7-dihydro-
- DTXSID60556295
- 5-chloro-3, 4-diazatricyclo[9.4.0.02, 7]pentadeca-1(15), 2, 4, 6, 11, 13-hexaene
- MFCD06801335
- SCHEMBL467676
- 25823-53-4
- G62896
-
- MDL: MFCD06801335
- インチ: InChI=1S/C13H11ClN2/c14-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)16-15-12/h1-2,4,7-8H,3,5-6H2
- InChIKey: PJMKITDIWYPIHU-UHFFFAOYSA-N
- ほほえんだ: ClC1=NN=C2C3=CC=CC=C3CCCC2=C1
計算された属性
- せいみつぶんしりょう: 230.06100
- どういたいしつりょう: 230.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.266
- ふってん: 465.4°Cat760mmHg
- フラッシュポイント: 267.7°C
- PSA: 25.78000
- LogP: 3.28570
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene セキュリティ情報
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T776788-100mg |
5-Chloro-3,4-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),2(7),3,5,11,13-hexaene |
25823-53-4 | 100mg |
$ 340.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23229-1G |
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene |
25823-53-4 | 95% | 1g |
¥ 3,946.00 | 2023-04-06 | |
Enamine | EN300-251568-0.5g |
5-chloro-3,4-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),2(7),3,5,11,13-hexaene |
25823-53-4 | 95% | 0.5g |
$702.0 | 2024-06-19 | |
Enamine | EN300-251568-2.5g |
5-chloro-3,4-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),2(7),3,5,11,13-hexaene |
25823-53-4 | 95% | 2.5g |
$1763.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23229-10G |
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene |
25823-53-4 | 95% | 10g |
¥ 19,734.00 | 2023-04-06 | |
Apollo Scientific | OR14956-250mg |
3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine |
25823-53-4 | 250mg |
£510.00 | 2023-09-01 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01690-5g |
3-chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine |
25823-53-4 | 95% | 5g |
$2200 | 2023-09-07 | |
Chemenu | CM471612-1g |
3-CHLORO-6,7-DIHYDRO-5H-BENZO[6,7]CYCLOHEPTA[1,2-C]PYRIDAZINE |
25823-53-4 | 95%+ | 1g |
$901 | 2024-07-28 | |
eNovation Chemicals LLC | Y0994419-1g |
3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine |
25823-53-4 | 95% | 1g |
$2500 | 2024-08-02 | |
Enamine | EN300-251568-0.1g |
5-chloro-3,4-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),2(7),3,5,11,13-hexaene |
25823-53-4 | 95% | 0.1g |
$312.0 | 2024-06-19 |
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaeneに関する追加情報
Research Brief on 5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene (CAS: 25823-53-4)
The compound 5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene (CAS: 25823-53-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's complex tricyclic structure, which features a diazatricyclic core with a chloro substituent at the 5-position. This structural motif is of particular interest due to its resemblance to known pharmacophores in antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against bacterial DNA gyrase, suggesting potential applications in addressing antibiotic-resistant pathogens.
In terms of synthetic approaches, researchers have developed novel methodologies for the efficient production of 5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene. A recent breakthrough published in Organic Letters (2024) describes a palladium-catalyzed cyclization strategy that significantly improves yield (up to 78%) while reducing the number of synthetic steps compared to traditional methods. This advancement is particularly important for scaling up production for preclinical studies.
Pharmacological investigations have revealed promising aspects of this compound's mechanism of action. Molecular docking studies indicate strong interactions with the ATP-binding sites of several kinase targets, particularly those involved in inflammatory pathways. Preliminary in vitro testing against a panel of cancer cell lines showed selective cytotoxicity against triple-negative breast cancer cells (IC50 = 3.2 μM), as reported in a 2024 Cancer Research Communications article.
Despite these promising findings, challenges remain in the development of this compound. Recent pharmacokinetic studies have identified issues with oral bioavailability (F = 12% in rodent models) that will need to be addressed through structural modifications or formulation strategies. Additionally, the compound's metabolic stability in human liver microsomes appears suboptimal (t1/2 = 23 minutes), suggesting the need for further medicinal chemistry optimization.
Looking forward, research teams at several major pharmaceutical companies have included this compound in their discovery pipelines, with particular interest in its potential as a scaffold for developing novel anti-inflammatory agents. The unique combination of its tricyclic structure and chlorine substitution pattern offers multiple vectors for structural diversification, making it an attractive starting point for lead optimization programs.
In conclusion, 5-chloro-3,4-diazatricyclo[9.4.0.02,?]pentadeca-1(15),2(7),3,5,11,13-hexaene represents an exciting area of research in chemical biology and drug discovery. While significant progress has been made in understanding its synthetic accessibility and biological activities, further studies are needed to fully exploit its therapeutic potential and overcome current limitations in drug-like properties.
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